molecular formula C19H21ClN2O4S B5020083 2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide

2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide

Cat. No.: B5020083
M. Wt: 408.9 g/mol
InChI Key: XRCZIZIKINIJHB-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro, methoxy, and sulfonyl group attached to an aniline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methoxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonyl derivative. This intermediate is then reacted with N-prop-2-enylacetamide in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl derivative, while substitution of the chloro group could result in various substituted anilines.

Scientific Research Applications

2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-4-methoxyphenyl)-N-(4-methylphenyl)sulfonylacetamide
  • 3-chloro-4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide
  • N-(3-chloro-4-methoxyphenyl)-2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide

Uniqueness

2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-4-11-21-19(23)13-22(15-7-10-18(26-3)17(20)12-15)27(24,25)16-8-5-14(2)6-9-16/h4-10,12H,1,11,13H2,2-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCZIZIKINIJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC=C)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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